N'-[(E)-(4-methoxyphenyl)methylidene]pyridine-2-carbohydrazide
Description
N'-[(E)-(4-Methoxyphenyl)methylidene]pyridine-2-carbohydrazide is a hydrazone derivative synthesized via the condensation of pyridine-2-carbohydrazide with 4-methoxybenzaldehyde. Its structure features a pyridine-2-carbohydrazide core linked to a 4-methoxyphenyl group through an azomethine (-CH=N-) bond. This compound has been studied for its anti-tubercular activity, particularly in co-crystallized forms with phthalimido-acetic acid, which stabilize its structure through hydrogen bonding .
Properties
Molecular Formula |
C14H13N3O2 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H13N3O2/c1-19-12-7-5-11(6-8-12)10-16-17-14(18)13-4-2-3-9-15-13/h2-10H,1H3,(H,17,18)/b16-10+ |
InChI Key |
DSHQVBSBEJSAJS-MHWRWJLKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=N2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-[(E)-(4-methoxyphenyl)methylidene]pyridine-2-carbohydrazide is typically synthesized through a condensation reaction between pyridine-2-carbohydrazide and 4-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated for several hours until the reaction is complete, and the product is then isolated by filtration and recrystallization from ethanol .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-methoxyphenyl)methylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N’-[(E)-(4-methoxyphenyl)methylidene]pyridine-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its antimicrobial properties.
Medicine: Research has explored its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of dyes and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-methoxyphenyl)methylidene]pyridine-2-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, inhibiting enzyme activity or disrupting cellular processes. The compound’s structure allows it to bind to specific molecular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Electronic Effects
Substituent Position on Pyridine Ring
- Pyridine-4-carbohydrazide Derivatives :
- Example: N'-[(E)-(4-Methoxyphenyl)methylidene]pyridine-4-carbohydrazide ().
- The pyridine-4-carbohydrazide isomer forms co-crystals with 1,3-dioxoisoindolin-2-yl acetic acid, exhibiting distinct hydrogen-bonding patterns compared to the pyridine-2-carbohydrazide analogue. The 4-position allows for different coordination geometries in metal complexes, often favoring octahedral structures (e.g., Fe(III), Co(II)) .
- Key Difference : The 2-carbohydrazide derivative may exhibit altered dipole moments and steric effects due to proximity of the hydrazide group to the pyridine nitrogen.
Aromatic Substituent Modifications
- Fluorophenyl Derivatives: Example: N′-[(1E)-1-(4-Fluorophenyl)ethylidene]pyridine-2-carbohydrazide (). This may reduce anti-tubercular efficacy but improve metabolic stability .
- Thiophene Derivatives :
- Example: N′-[(E)-(3-Methylthiophen-2-yl)methylidene]pyridine-2-carbohydrazide ().
- The sulfur atom in thiophene enhances metal coordination (e.g., Cu(II), Zn(II)) via lone-pair donation, enabling tetrahedral or square-planar geometries in complexes, unlike the methoxyphenyl analogue’s preference for octahedral coordination .
Extended Aromatic Systems
- Quinoline Derivatives: Example: N'-[(E)-(4-Methoxyphenyl)methylidene]quinoline-4-carbohydrazide (). The quinoline core increases aromatic surface area, enhancing intercalation with DNA or enzyme active sites.
Anti-Tubercular Activity
- The target compound and its pyridine-4-carbohydrazide analogue demonstrate inhibitory activity against Mycobacterium tuberculosis H37Rv, with co-crystallized forms showing enhanced stability and bioavailability .
- Comparison :
Cytotoxic and Antimicrobial Activity
- Imidazopyridine derivatives (e.g., N′-benzylidene imidazo[1,2-a]pyridine-2-carbohydrazide) demonstrate cytotoxic activity against cancer cell lines, attributed to the fused imidazole-pyridine system, which is absent in the methoxyphenyl compound .
- Triazole derivatives () with furan substituents exhibit broad-spectrum antimicrobial activity, highlighting the role of heterocyclic diversity in modulating biological effects .
Physicochemical and Coordination Properties
Solubility and Crystallinity
- The methoxyphenyl derivative’s co-crystals () display improved aqueous solubility compared to non-cocrystallized forms. In contrast, indole-containing derivatives () are insoluble in polar solvents due to increased hydrophobicity .
Metal Coordination
Biological Activity
N'-[(E)-(4-methoxyphenyl)methylidene]pyridine-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its antimicrobial, antifungal, and anticancer properties.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation reaction between 4-methoxybenzaldehyde and pyridine-2-carbohydrazide. The product is often characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography.
Characterization Data
| Characterization Method | Result |
|---|---|
| Melting Point | 236-239°C |
| IR Spectroscopy | Significant peaks at 3583 (O-H), 3133 (N-H), 1609 (C=N), 1656 (C=O-NH) cm |
| NMR (DMSO-d6) | δ: 8.79 (s, 2H), 8.69 (s, 1H), 7.84 (d, J=4.55 Hz, 2H) ppm |
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Bacillus subtilis | 0.015 |
These results suggest that the compound is particularly potent against Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent.
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against strains such as Candida albicans and Aspergillus niger. The MIC values for these fungi are as follows:
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.010 |
| Aspergillus niger | 0.020 |
These findings highlight the compound's potential in treating fungal infections.
Anticancer Activity
Preliminary studies have also explored the anticancer properties of this compound. In vitro assays have indicated that the compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values obtained from these studies are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by Seranthimata et al. evaluated various derivatives of hydrazones, including this compound, revealing significant bactericidal effects against Staphylococcus aureus and Escherichia coli .
- Antifungal Investigations : Research published in MDPI highlighted the antifungal properties of similar compounds, establishing a correlation between structural features and biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
